

Bersacapavir: A Technical Overview of a Novel Hepatitis B Capsid Assembly Modulator

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Compound of Interest

Compound Name: Bersacapavir

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Introduction

Bersacapavir (also known as JNJ-56136379 or JNJ-6379) is an investigational small molecule drug being developed for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It belongs to a class of antiviral agents known as capsid assembly modulators (CAMs).[3]

Bersacapavir interferes with a critical step in the HBV life cycle, the assembly of the viral capsid, thereby suppressing viral replication.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data for **Bersacapavir**.

Chemical Structure and Properties

Bersacapavir is a complex heterocyclic molecule with the chemical formula C₁₆H₁₄F₄N₄O₃S.[2] Its structure features a central pyrrole ring with several functional group substitutions that are crucial for its biological activity.

Table 1: Chemical Identifiers of **Bersacapavir**

Identifier	Value
IUPAC Name	N-(3-cyano-4-fluorophenyl)-1-methyl-4- [[[(2S)-1,1,1-trifluoropropan-2- yl]sulfamoyl]pyrrole-2-carboxamide
CAS Number	1638266-40-6[2]
PubChem CID	121294984[5]
DrugBank ID	DB19035[6]
Synonyms	JNJ-56136379, JNJ-6379[5]

Table 2: Physicochemical Properties of **Bersacapavir**

Property	Value	Source
Molecular Formula	C16H14F4N4O3S	PubChem[5]
Molecular Weight	418.37 g/mol	Wikipedia[2]
XLogP3 (Computed)	2.2	PubChem[5]
Hydrogen Bond Donors	2	PubChem[5]
Hydrogen Bond Acceptors	8	PubChem[5]
Rotatable Bond Count	5	PubChem[5]
Solubility	Soluble in DMSO and Corn Oil. [3]	MedchemExpress[3]

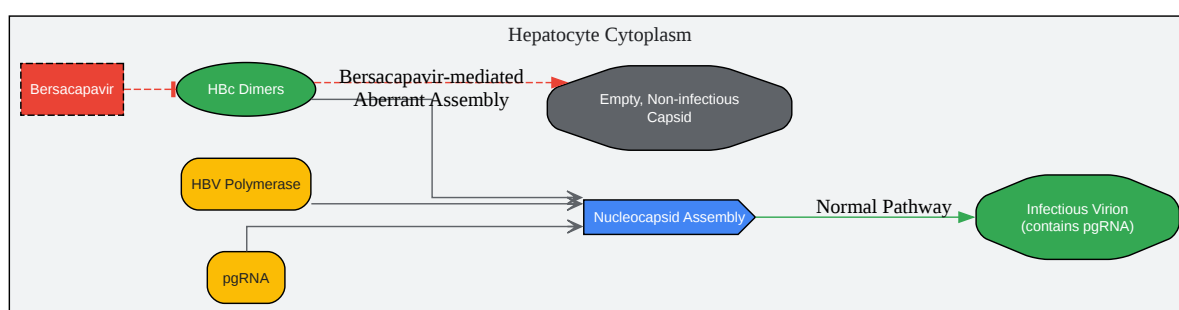
Note: Experimental pKa and aqueous solubility data are not readily available in the public domain. The provided LogP is a computed value.

Mechanism of Action

Bersacapavir is a Class II (or Type II) HBV capsid assembly modulator.[7] Its primary mechanism of action involves binding to the core protein (HBc) dimers of the hepatitis B virus. [3] This binding event accelerates the kinetics of capsid assembly, leading to the formation of

non-infectious, empty capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase.[7] By preventing the encapsidation of the viral genome, **Bersacapavir** effectively halts a critical step in the HBV replication cycle.

A secondary mechanism of action has also been proposed, where **Bersacapavir** may interfere with the establishment of new covalently closed circular DNA (cccDNA) molecules in the nucleus of infected hepatocytes.[4] cccDNA serves as the transcriptional template for all viral RNAs and is the basis for the persistence of HBV infection.



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Figure 1: Mechanism of Action of **Bersacapavir** in Inhibiting HBV Capsid Assembly.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **Bersacapavir** are largely proprietary. However, based on the available literature for HBV capsid assembly modulators, the following outlines generalized methodologies.

Chemical Synthesis

The synthesis of **Bersacapavir** has been reported to start from N-methylpyrrole.[2] The detailed synthetic route is not publicly available but would likely involve a multi-step process to

build the substituted pyrrole core and couple the various functional groups. A general workflow for the synthesis of a similar compound might involve:



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Figure 2: Generalized Synthetic Workflow for a **Bersacapavir**-like Molecule.

In Vitro Antiviral Activity Assay

The antiviral activity of **Bersacapavir** can be assessed in HBV-producing cell lines, such as HepG2.2.15 cells.

- Cell Culture: Maintain HepG2.2.15 cells in appropriate culture medium.
- Compound Treatment: Seed cells in multi-well plates and treat with serial dilutions of **Bersacapavir**. A vehicle control (e.g., DMSO) should be included.
- Incubation: Incubate the cells for a defined period (e.g., 6-9 days), with periodic media and compound changes.
- Quantification of Viral Markers:
 - HBV DNA: Extract viral DNA from the cell culture supernatant and quantify using quantitative PCR (qPCR).
 - HBsAg and HBeAg: Measure the levels of hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant using enzyme-linked immunosorbent assays (ELISAs).
- Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage inhibition of viral markers against the compound concentration.
- Cytotoxicity Assay: Concurrently, assess the cytotoxicity of the compound in the same cell line using an appropriate method (e.g., MTT or CellTiter-Glo assay) to determine the 50%

cytotoxic concentration (CC50) and calculate the selectivity index ($SI = CC50/EC50$).

Capsid Assembly Assay

The direct effect of **Bersacapavir** on capsid assembly can be monitored using various biophysical techniques.

- Protein Expression and Purification: Express and purify recombinant HBV core protein (HBc) dimers.
- Assembly Reaction: Induce capsid assembly by adding the HBc dimers to a suitable buffer, in the presence and absence of **Bersacapavir**.
- Monitoring Assembly:
 - Electron Microscopy: Visualize the morphology of the assembled capsids (or aberrant structures) by transmission electron microscopy.
 - Size Exclusion Chromatography: Analyze the size distribution of the assembled particles.
 - Native Agarose Gel Electrophoresis: Separate assembled capsids from unassembled dimers and visualize by Western blotting with an anti-HBc antibody.

Pharmacokinetics

Limited pharmacokinetic data for **Bersacapavir** in humans is available from a Phase 1 study in participants with moderate hepatic impairment and a drug-drug interaction study.^{[8][9]}

Table 3: Summary of Human Pharmacokinetic Findings

Study Population	Key Findings	Reference
Moderate Hepatic Impairment	Plasma exposure of Bersacapavir was 1.1- to 1.3-fold higher compared to individuals with normal liver function, but this was not considered clinically relevant.	[9]
Drug-Drug Interaction Study	Co-administration with itraconazole (a strong CYP3A inhibitor) increased Bersacapavir AUC by 38%. Bersacapavir is a weak inducer of CYP3A.	[8]

Note: A comprehensive preclinical pharmacokinetic profile in various animal models (rat, dog, monkey) is not publicly available.

Clinical Efficacy and Safety

Bersacapavir has been evaluated in several clinical trials, most notably the Phase 2b REEF-1 and REEF-2 studies, in combination with other anti-HBV agents.

REEF-1 Study (NCT03982186)

This study evaluated the efficacy and safety of **Bersacapavir** in combination with the siRNA JNJ-73763989 and a nucleos(t)ide analogue (NA).[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 4: Key Results from the REEF-1 Study at Week 48

Treatment Group	Proportion of Patients Meeting NA Stopping Criteria*
JNJ-6379 (Bersacapavir) dual group	0%
JNJ-3989 dual 40 mg group	5%
JNJ-3989 dual 100 mg group	16%
JNJ-3989 dual 200 mg group	19%
Triple group (JNJ-3989 + Bersacapavir + NA)	9%
Control (NA + placebo)	2%

*NA stopping criteria: ALT <3 x ULN, HBV DNA < LLOQ, HBeAg negative, and HBsAg <10 IU/mL.

The study concluded that while treatment with JNJ-3989 led to a dose-dependent response for meeting NA-stopping criteria, it rarely led to HBsAg seroclearance.^[10] The addition of **Bersacapavir** did not appear to enhance the primary endpoint in this study. The treatment regimens were generally well-tolerated.^[11]

REEF-2 Study (NCT04129554)

This study assessed a finite 48-week treatment with JNJ-3989, **Bersacapavir**, and an NA in virologically suppressed, HBeAg-negative patients.^{[1][13]}

The primary endpoint, functional cure (off-treatment HBsAg seroclearance), was not achieved by any patient at 24 or 48 weeks of follow-up.^[1] However, the active treatment arm showed a pronounced on-treatment reduction in mean HBsAg from baseline at week 48 compared to the control arm (1.89 vs. 0.06 log₁₀ IU/mL; p = 0.001).^[1] A higher proportion of patients in the active arm maintained significant HBsAg reduction and had fewer off-treatment virologic relapses and ALT flares compared to the control group.^[1]

Conclusion

Bersacapavir is a potent HBV capsid assembly modulator that effectively inhibits viral replication in vitro by inducing the formation of non-infectious, empty capsids. While it has

shown a favorable safety profile in clinical trials, its efficacy in combination with other agents for achieving a functional cure for chronic hepatitis B is still under investigation. The available data suggest that while **Bersacapavir** contributes to viral suppression, further research is needed to optimize its role in finite treatment regimens for chronic HBV infection. This technical guide provides a summary of the current public knowledge on **Bersacapavir** to aid researchers and drug development professionals in their understanding of this novel antiviral agent.

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References

- 1. JNJ-73763989 and bersacapavir treatment in nucleos(t)ide analogue-suppressed patients with chronic hepatitis B: REEF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bersacapavir - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bersacapavir | C₁₆H₁₄F₄N₄O₃S | CID 121294984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Drug-Drug Interactions With the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 (Bersacapavir) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of JNJ-73763989 and JNJ-56136379 (Bersacapavir) in Participants With Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Efficacy and safety of the siRNA JNJ-73763989 and the capsid assembly modulator JNJ-56136379 (bersacapavir) with nucleos(t)ide analogues for the treatment of chronic hepatitis B virus infection (REEF-1): a multicentre, double-blind, active-controlled, randomised, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ir.arrowheadpharma.com [ir.arrowheadpharma.com]
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